molecular formula C20H15IO3 B400242 4-(Benzyloxy)phenyl 2-iodobenzoate

4-(Benzyloxy)phenyl 2-iodobenzoate

Cat. No.: B400242
M. Wt: 430.2g/mol
InChI Key: QHJUMILTEXSXAR-UHFFFAOYSA-N
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Description

Significance of Phenolic Esters in Contemporary Chemical Research

Phenolic esters, a subclass of benzoate (B1203000) esters where the ester is formed with a phenol (B47542), are of particular importance in modern chemical research. They are prevalent in numerous bioactive natural products, polymers, and are key intermediates in the synthesis of complex organic molecules. acs.org The selective O-acylation of phenolic compounds to yield phenolic esters is an area of active investigation, with new, efficient methods being continuously developed. rsc.org These esters can undergo a variety of transformations, making them valuable precursors in synthetic pathways. For instance, certain phenolic esters can be subjected to intramolecular coupling reactions to construct intricate polycyclic frameworks. nii.ac.jpclockss.org The ester linkage in these molecules can be strategically cleaved, revealing a phenolic hydroxyl group that can be used for further functionalization.

Strategic Importance of Iodine Substitution in Aromatic Systems for Chemical Transformations

The introduction of an iodine atom onto an aromatic ring, known as aromatic iodination, is a powerful strategy in organic synthesis. fiveable.me Iodinated aromatic compounds are highly valued as synthetic intermediates because the carbon-iodine bond is the most reactive among the halogens for a variety of subsequent transformations. fiveable.melibretexts.org This reactivity makes iodo-aromatics excellent substrates for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. fiveable.me The iodine substituent can also be readily displaced by nucleophiles or be involved in metal-catalyzed coupling reactions. fiveable.me While direct iodination of aromatic rings can be challenging due to the low reactivity of iodine, various methods involving oxidizing agents have been developed to facilitate this transformation. libretexts.orgjove.comyoutube.com

Rationale for Investigating 4-(Benzyloxy)phenyl 2-iodobenzoate (B1229623) in Academic Contexts

The specific structure of 4-(benzyloxy)phenyl 2-iodobenzoate, which combines a protected phenol with an iodinated benzoic acid, makes it a molecule of significant interest in academic research, particularly in the field of synthetic methodology development. The rationale for its investigation stems from its design as a precursor for intramolecular biaryl coupling reactions. researchgate.net In this context, the iodine atom on the benzoate ring serves as a handle for a palladium-mediated coupling with a C-H bond on the phenoxy ring, leading to the formation of a dibenzo[b,d]pyran-6-one core structure. This structural motif is present in a number of biologically active natural products. researchgate.net

The benzyloxy group on the phenolic ring acts as a protecting group, preventing unwanted side reactions of the phenol during the synthesis of the ester and the subsequent coupling reaction. This protecting group can be removed in a later synthetic step to reveal the free phenol, allowing for further modification of the molecule. The investigation of substrates like this compound allows researchers to explore the scope and limitations of these powerful bond-forming reactions and to develop new synthetic routes to complex natural products and their analogues. nii.ac.jpclockss.org

Chemical Compound Data

Properties

Molecular Formula

C20H15IO3

Molecular Weight

430.2g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-iodobenzoate

InChI

InChI=1S/C20H15IO3/c21-19-9-5-4-8-18(19)20(22)24-17-12-10-16(11-13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

QHJUMILTEXSXAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy Phenyl 2 Iodobenzoate

Esterification Approaches to 4-(Benzyloxy)phenyl 2-iodobenzoate (B1229623)

The formation of the ester linkage between 2-iodobenzoic acid and 4-benzyloxyphenol is the key step in synthesizing the title compound. This can be accomplished through various techniques, ranging from conventional methods to the use of modern coupling agents that activate the carboxylic acid.

A widely used and effective method for synthesizing esters, particularly from sterically hindered or acid-sensitive substrates, is the Steglich esterification. organic-chemistry.org This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.orgnih.gov

In the synthesis of 4-(benzyloxy)phenyl 2-iodobenzoate, 2-iodobenzoic acid is treated with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-benzyloxyphenol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then readily attacked by the phenol (B47542) to form the desired ester. organic-chemistry.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), at room temperature. nih.govbeilstein-journals.org A significant advantage of this method is its mild reaction conditions. organic-chemistry.org The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

A representative procedure involves stirring the carboxylic acid, alcohol, DCC, and a catalytic amount of DMAP in dry dichloromethane under an inert atmosphere for several hours. nih.gov

Table 1: Key Reagents in DCC/DMAP-mediated Esterification

ReagentRoleReference
2-Iodobenzoic AcidCarboxylic Acid Substrate nih.gov
4-BenzyloxyphenolAlcohol Substrate nih.gov
DCCCoupling Agent organic-chemistry.orgnih.gov
DMAPCatalyst organic-chemistry.orgnih.gov
CH2Cl2Solvent nih.gov

Modern coupling reagents offer efficient alternatives for ester and amide bond formation. One such reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govepo.org HATU-mediated esterification is known for its high efficiency and mild conditions.

The process involves activating the carboxylic acid (2-iodobenzoic acid) with HATU in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov This forms a highly reactive O-acyl-tetramethylisouronium salt. The subsequent addition of the alcohol (4-benzyloxyphenol) leads to the rapid formation of the ester, this compound. nih.gov This method has been successfully used to synthesize analogous iodo-substituted phenyl esters. nih.gov

Table 2: Typical Conditions for HATU-mediated Esterification

ComponentCondition/ReagentPurposeReference
Carboxylic Acid4-Iodobenzoic Acid (analogue)Substrate nih.gov
AlcoholPhenol derivativeSubstrate nih.gov
Coupling AgentHATUActivates carboxylic acid nih.gov
BaseTriethylamineScavenges liberated acid nih.gov
SolventAcetonitrile or DMFReaction medium nih.gov
Temperature20 °C (Room Temperature)Mild reaction condition nih.gov

Precursors and Intermediate Synthesis

The successful synthesis of this compound relies on the availability of its two key building blocks: 2-iodobenzoic acid and its derivatives, and the 4-benzyloxyphenol scaffold.

2-Iodobenzoic acid is a commercially available starting material. For certain esterification strategies, it is advantageous to convert it into a more reactive derivative, such as an acyl chloride. 2-Iodobenzoyl chloride is a versatile intermediate that readily reacts with alcohols to form esters. ontosight.ai

The synthesis of 2-iodobenzoyl chloride is typically achieved by treating 2-iodobenzoic acid with a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). ontosight.ai This conversion produces a highly reactive acyl chloride that can be used directly in esterification reactions, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.netorgsyn.org Due to its high reactivity, 2-iodobenzoyl chloride must be handled with care in a well-ventilated area and stored away from moisture. ontosight.ai

Table 3: Synthesis and Properties of 2-Iodobenzoyl Chloride

PropertyDescriptionReference
Chemical FormulaC7H4ClIO ontosight.ai
AppearanceColorless to pale yellow liquid ontosight.ai
Melting Point27-31 °C chemicalbook.com
Boiling Point105-106 °C @ 1 mm Hg chemicalbook.com
Synthetic Precursor2-Iodobenzoic Acid ontosight.ai
Common ReagentThionyl chloride (SOCl2) ontosight.ai

4-Benzyloxyphenol, also known as monobenzone, is the phenolic precursor. acgpubs.org The most common method for its synthesis is the mono-O-alkylation of hydroquinone (B1673460) with a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) via the Williamson ether synthesis. acgpubs.orgchemicalbook.comgoogle.com

This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF), ethanol, or 2-butanone. nih.govchemicalbook.comgoogle.com A significant challenge in this synthesis is controlling the reaction to favor mono-alkylation over the formation of the dialkylated byproduct, 1,4-bis(benzyloxy)benzene. google.com Careful control of stoichiometry, reaction time, and temperature is crucial to maximize the yield of the desired 4-benzyloxyphenol. chemicalbook.comgoogle.com One reported method involves the slow addition of a base to a solution of hydroquinone and benzyl halide in methanol (B129727) to suppress the formation of byproducts and colored impurities. google.com

Table 4: Methods for 4-Benzyloxyphenol Synthesis

Starting MaterialReagentsKey FeaturesReference
HydroquinoneBenzyl chloride, NaOH, DMF, H2OMicrowave-assisted synthesis chemicalbook.com
HydroquinoneBenzyl bromide, KOC2H5, EthanolTraditional method, significant byproduct formation google.com
HydroquinoneBenzyl halide, Base, MethanolImproved selectivity by dissolving reactants before adding base google.com
4-AlkoxybenzaldehydeH2O2, Trifluoroacetic acid, MethanolAlternative route from aldehyde precursors acgpubs.org

Multi-Step Synthetic Strategies Incorporating this compound

The structure of this compound, featuring an aryl iodide moiety, makes it a valuable intermediate for constructing more complex molecules, primarily through metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.

While specific examples detailing the multi-step synthesis starting from this compound are not extensively documented in isolation, its utility can be inferred from syntheses of analogous structures. For instance, aryl iodides are frequently employed in the synthesis of biaryl compounds. beilstein-journals.org In a hypothetical Suzuki coupling, this compound could be reacted with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond at the 2-position of the benzoate (B1203000) ring.

Furthermore, the ester group itself can be part of a larger synthetic strategy. In some contexts, ortho-iodobenzoate groups have been used as protecting groups for alcohols, which can be removed under specific catalytic conditions. researchgate.net The entire this compound molecule can also be a precursor to liquid crystals or biologically active compounds, where the rigid core and specific substitution pattern are essential for its function. nih.govnih.gov For example, a similar compound, methyl 2-(benzyloxy)-4-iodobenzoate, is used in a Sonogashira cross-coupling reaction as a step in the synthesis of metal-organic frameworks (MOFs). justia.com This highlights the synthetic potential of the benzyloxy-iodobenzoate scaffold.

Construction of Complex Molecular Architectures

The distinct reactivity of the aryl iodide and the protected phenol allows this compound to serve as a valuable building block in the synthesis of intricate molecular frameworks, particularly biaryl compounds. researchgate.netrsc.orgnih.gov The C-I bond provides a handle for introducing aryl or other organic fragments via cross-coupling reactions, while the benzyloxy group acts as a protecting group for a phenol, which can be later revealed for further functionalization.

This dual functionality is particularly useful in the construction of complex heterocyclic and polycyclic systems. For instance, the initial functionalization at the C-I bond can be followed by debenzylation to expose the phenol. This newly formed hydroxyl group can then participate in intramolecular cyclization reactions, such as the formation of biaryl ether linkages, leading to the creation of rigid, three-dimensional structures. researchgate.net This step-wise approach enables the controlled and predictable assembly of complex molecular architectures that would be challenging to synthesize through other methods.

Sequential Functionalization and Coupling Reactions

The strategic design of this compound facilitates a variety of sequential reactions. The aryl iodide is amenable to a wide range of transformations, including metal-catalyzed cross-couplings and radical-mediated processes. preprints.orgeie.gr Following these transformations, the benzyl protecting group can be selectively cleaved, typically under hydrogenolysis conditions, to unmask the phenolic hydroxyl group.

This phenol can then undergo a second set of reactions, such as etherification, esterification, or participation in cyclization cascades. This sequential strategy allows for the introduction of different functionalities at two distinct points in the molecule, greatly enhancing its utility in building molecular diversity. For example, a Suzuki coupling at the C-I position to form a biaryl structure can be followed by debenzylation and subsequent etherification of the phenol to attach another molecular fragment, resulting in a highly substituted, non-symmetrical product.

Reactivity Profile and Reaction Pathways

The reactivity of this compound is dominated by the chemistry of its 2-iodobenzoate moiety and the transformations involving the protected phenol. The C-I bond is particularly susceptible to both radical and organometallic intermediates.

Radical-Mediated Transformations Involving the 2-Iodobenzoate Moiety

The 2-iodobenzoate portion of the molecule is an excellent precursor for generating aryl radicals. preprints.org The carbon-iodine bond is relatively weak and can be cleaved homolytically under various conditions to produce a highly reactive 2-(4-(benzyloxy)phenoxycarbonyl)phenyl radical. This radical can then engage in a multitude of transformations.

Single Electron Transfer (SET) is a common pathway for initiating radical reactions with aryl iodides like this compound. numberanalytics.comsigmaaldrich.com In this process, an electron is transferred from a donor (like a photocatalyst or a metal) to the aryl iodide, or from the aryl iodide to an acceptor. numberanalytics.com

Visible-light photoredox catalysis is a prominent method for inducing SET. youtube.comyoutube.com A photocatalyst, upon excitation by light, can become a potent single-electron donor or acceptor. youtube.com For instance, an excited photocatalyst can transfer an electron to the 2-iodobenzoate moiety, leading to the formation of a radical anion which then fragments, cleaving the C-I bond to release an iodide anion and the desired aryl radical. sioc-journal.cn This aryl radical is then free to participate in subsequent bond-forming reactions. mdpi.combeilstein-journals.org

The general SET process can be summarized as:

Photoexcitation : Photocatalyst + hν → Photocatalyst*

SET : Photocatalyst* + Ar-I → [Photocatalyst]⁺ + [Ar-I]•⁻

Fragmentation : [Ar-I]•⁻ → Ar• + I⁻

This method allows for the generation of radicals under exceptionally mild conditions, avoiding the use of harsh reagents. youtube.com

Once the aryl radical is generated, it can participate in Hydrogen Atom Transfer (HAT) processes. nih.gov In a typical HAT reaction, the highly reactive aryl radical abstracts a hydrogen atom from a suitable donor molecule (R-H), generating a new radical (R•) and a reduced aromatic ring. nih.govbeilstein-journals.org

Ar• + R-H → Ar-H + R•

The efficiency and selectivity of HAT depend on the bond dissociation energies (BDEs) of the C-H bond in the donor and the newly formed Ar-H bond. nih.gov This pathway is a key step in many radical-mediated C-H functionalization reactions, where an otherwise inert C-H bond is activated for further reaction. beilstein-journals.org The generated radical (R•) can then be trapped by other reagents in the reaction mixture, leading to complex product formation. nih.gov

Transition Metal-Catalyzed Coupling Reactions

The C-I bond of this compound is highly reactive in a variety of transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. umb.edu Palladium-catalyzed reactions are particularly common for aryl iodides. nih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the C-I bond of the 2-iodobenzoate, forming a high-valent organometallic intermediate (e.g., Ar-Pd(II)-I). nih.gov

Transmetalation : A second reagent, typically an organometallic compound (e.g., an organoboron, organozinc, or organotin species), transfers its organic group to the palladium center, displacing the iodide. umb.edu

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond in the product and regenerating the low-valent catalyst. nih.gov

This reactivity allows for the coupling of the this compound with a wide array of partners. Below is a table summarizing some of the most important coupling reactions applicable to this substrate.

Table 1: Key Transition Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnerTypical CatalystProduct Type
Suzuki Coupling Organoboron Reagent (e.g., Ar'-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)Biaryl
Heck Coupling Alkene (e.g., R-CH=CH₂)Pd(OAc)₂, PdCl₂Arylated Alkene
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuIAryl-Alkyne
Negishi Coupling Organozinc Reagent (e.g., Ar'-ZnCl)Pd(PPh₃)₄, Ni(acac)₂Biaryl
Stille Coupling Organotin Reagent (e.g., Ar'-SnBu₃)Pd(PPh₃)₄Biaryl
Buchwald-Hartwig Amination Amine (e.g., R₂NH)Pd₂(dba)₃, BINAPAryl Amine

These reactions are characterized by their high functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies beyond the inherent benzyloxy group. rsc.org For example, a Suzuki coupling can be used to create a biaryl linkage, which is a common structural motif in pharmaceuticals and advanced materials. nih.gov

Copper-Catalyzed Processes

Copper-catalyzed reactions offer an alternative and often more cost-effective approach to cross-coupling and other transformations. epfl.ch These processes have been applied to a variety of substrates, including those related to this compound.

One notable application is the copper-catalyzed oxy-alkynylation of diazo compounds using ethynylbenziodoxolones (EBX) reagents. epfl.ch This reaction produces compounds with alkyne, iodide, and ester functional groups. epfl.ch The reaction conditions are mild, and the use of an inexpensive copper catalyst makes it a practical method. epfl.ch The scope of this transformation is broad, tolerating a wide range of R-EBX reagents and diazo compounds. epfl.ch

Copper catalysis is also employed in intramolecular C-H bond oxidation to form lactones. nih.gov For instance, a copper-catalyzed method has been developed for the synthesis of seven-membered lactones (dibenzooxepinones) from 2,2'-dimethyl-1,1'-biphenyl. semanticscholar.org This reaction proceeds through the selective oxidation of a methyl group to a carboxylic acid, followed by intramolecular C-H activation. nih.govsemanticscholar.org The use of an inexpensive metallic copper catalyst and an oxidant like di-tert-butyl peroxide (DTBP) or a sustainable copper/rose bengal dual catalytic system with molecular oxygen makes this an attractive synthetic route. nih.govsemanticscholar.org

Table 2: Examples of Copper-Catalyzed Reactions

Reactant(s) Product Type Catalyst System Key Features Reference
Diazo compounds and EBX reagents Oxy-alkynylated products Cu(CH3CN)4BF4 High yields, mild conditions, inexpensive catalyst epfl.ch
2,2'-dimethyl-1,1'-biphenyl 7-membered lactone Copper powder, DTBP or Cu/Rose Bengal, O2 Selective oxidation, recyclable catalyst nih.govsemanticscholar.org
2-phenoxybenzoic acids Aryl-2-hydroxybenzoate Copper(0) powder Carboxyl radical-assisted 1,5-aryl migration semanticscholar.org

Rearrangement Reactions and Intramolecular Cyclizations

Rearrangement and intramolecular cyclization reactions are powerful tools for constructing complex molecular architectures from simpler precursors.

Carboxylic Acid Radical-Assisted 1,5-Aryl Migration

A notable rearrangement is the Smiles-type rearrangement involving a carboxylic acid radical-assisted 1,5-aryl migration. nih.govsemanticscholar.org In an attempt to synthesize an eight-membered lactone from a diaryl ether, researchers observed the formation of a 2-hydroxyphenyl 2-methyl benzoate instead. nih.govsemanticscholar.org This occurred through a C-O bond cleavage and a 1,5-aryl migration, a process facilitated by the generation of a carboxyl radical. nih.govsemanticscholar.org

This type of rearrangement has also been reported in silver(I)-catalyzed reactions of 2-aryloxy- or 2-(arylthio)benzoic acids, which yield aryl-2-hydroxybenzoates or aryl-2-mercaptobenzoates, respectively. rsc.org The mechanism involves an intramolecular ipso attack by a carboxyl radical followed by C-O or C-S bond cleavage. rsc.org

More recently, a deoxygenative arylation of aromatic carboxylic acids has been achieved through a photoredox-catalyzed 1,5-aryl migration. This method allows for the construction of unsymmetrical diaryl ketones under mild, redox-neutral conditions.

Intramolecular Annulation Pathways

Intramolecular annulation provides a direct route to cyclic and polycyclic systems. The palladium-mediated intramolecular biaryl coupling reaction of phenyl benzoate derivatives, as discussed earlier, is a prime example of an annulation pathway leading to the formation of the 6H-dibenzo[b,d]pyran-6-one ring system. nii.ac.jpnii.ac.jpresearchgate.net This strategy has been successfully employed in the total synthesis of several natural products. nii.ac.jp

Another approach to the synthesis of 6H-benzo[c]chromen-6-ones involves the metal or base-catalyzed cyclization of phenyl-2-halobenzoates. tubitak.gov.tr While classical methods for this transformation often require organometallic catalysts and highly activated substrates, resulting in low yields, newer protocols have improved the efficiency of this annulation. tubitak.gov.tr

Oxidation Reactions of Related Benzyloxyphenyl Derivatives

The oxidation of benzyloxyphenyl derivatives and related compounds can lead to a variety of functionalized products. For instance, the electrochemical oxidation of 1,4-dihydroxybenzene derivatives in the presence of amines can produce substituted p-benzoquinones. academie-sciences.fr The electrochemically generated p-benzoquinone undergoes a Michael-type addition with the amine. academie-sciences.fr

In the context of enzymatic oxidation, laccases have been used to oxidize 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridine forms. mdpi.com The success of this oxidation can depend on the redox potential of the laccase and the stability of the substrate. mdpi.com

Furthermore, the oxidation of ferrocene (B1249389) derivatives bearing o-substituted phenyl groups has been studied. acgpubs.org The rate of oxidation, catalyzed by trichloroacetic acid, is influenced by the nature of the substituent on the phenyl ring. acgpubs.org For example, an o-methoxy group can accelerate the reaction, while acetyl and methoxycarbonyl groups can slow it down in disubstituted derivatives due to intramolecular interactions. acgpubs.org

Applications and Strategic Utility in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

4-(Benzyloxy)phenyl 2-iodobenzoate (B1229623) is a key intermediate in the construction of intricate molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. The ester linkage can be hydrolyzed to liberate the corresponding phenol (B47542) and benzoic acid, while the iodo-substituent provides a handle for various cross-coupling reactions. The benzyloxy group, a common protecting group for phenols, can be removed under specific conditions to reveal a reactive hydroxyl group.

This strategic combination of functionalities allows for its incorporation into multi-step synthetic sequences. For instance, it has been utilized in the synthesis of complex heterocyclic systems and other elaborate organic structures. The ability to unmask different functional groups at various stages of a synthesis makes it a highly sought-after building block for creating molecular diversity.

Precursor to Hypervalent Iodine Reagents

One of the most significant applications of 4-(Benzyloxy)phenyl 2-iodobenzoate is its role as a precursor to hypervalent iodine reagents. These reagents have gained prominence in organic synthesis due to their unique reactivity, often mimicking that of transition metals while being non-toxic and environmentally benign. sci-hub.se

Synthesis of Ethynyl- and Aryl-Benziodoxol(on)es

This compound can be converted into valuable hypervalent iodine reagents such as ethynylbenziodoxolones (EBX) and other benziodoxole derivatives. These reagents are particularly useful for the electrophilic transfer of alkynyl and aryl groups. epfl.chbeilstein-journals.org The synthesis of these reagents often involves the oxidation of the iodine atom in the 2-iodobenzoate precursor to a higher valence state.

Utilization in Diverse Catalytic Systems

Hypervalent iodine reagents derived from precursors like this compound are employed in a wide array of catalytic systems. For example, they are used in copper-catalyzed reactions for the oxy-alkynylation of diazo compounds, providing efficient access to alkynes. epfl.ch In such reactions, the 2-iodobenzoate moiety can act as an internal nucleophile, leading to highly efficient and atom-economical transformations. epfl.ch These catalytic systems often exhibit broad substrate scope and functional group tolerance, making them powerful tools for organic synthesis. epfl.ch

Participation in Atom-Economical Transformations

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in a chemical process into the final product, is a cornerstone of green chemistry. This compound and its derived hypervalent iodine reagents are instrumental in developing such efficient reactions. sioc-journal.cn

In certain transformations, the 2-iodobenzoic acid part of the molecule, which might be considered a byproduct in traditional applications of hypervalent iodine reagents, is reincorporated into the product. sioc-journal.cn This "atom-economical" approach avoids the generation of stoichiometric waste, a significant advantage over many classical synthetic methods. sioc-journal.cn For example, in visible-light-mediated radical reactions, the ortho-iodobenzoic anion generated from a Togni-type reagent can act as a nucleophile, leading to a 100% atom-economical transformation. sioc-journal.cn

Contribution to Natural Product Synthesis (e.g., Nigricanin Analogs)

The synthesis of complex natural products often requires highly specific and efficient chemical reactions. This compound has proven to be a valuable precursor in the synthesis of natural products like nigricanin. nii.ac.jpnih.gov Nigricanin, a tetracyclic natural product, has been synthesized via an intramolecular biaryl coupling reaction of a functionalized phenyl benzoate (B1203000) derivative. nii.ac.jpresearchgate.net

In these syntheses, a derivative of this compound can be strategically employed to construct the core dibenzo[b,d]pyran-6-one ring system through a palladium-mediated intramolecular biaryl coupling reaction. nii.ac.jpresearchgate.net This key step highlights the importance of the ortho-iodo substituent in facilitating the crucial carbon-carbon bond formation.

Application in Radiochemistry and Radiolabeling Methodologies

The introduction of radioisotopes into bioactive molecules is a critical technology for diagnostic imaging and radiotherapy. The iodo-substituent in this compound makes it a candidate for radioiodination. While direct applications of this specific compound in radiolabeling are still emerging, related structures such as 2-(diphenylphosphino)phenyl 4-iodobenzoate (B1621894) have been synthesized and used in the development of radiolabeled compounds. nih.gov The synthesis of radioiodinated O6-benzylguanine derivatives, for instance, has involved precursors with similar structural motifs. nih.gov The development of efficient methods for nucleophilic radiofluorination also opens up possibilities for using derivatives of this compound in PET imaging applications. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule.

Proton NMR Spectroscopy (¹H NMR)

A ¹H NMR spectrum of 4-(Benzyloxy)phenyl 2-iodobenzoate (B1229623) would be expected to show distinct signals corresponding to the protons on the benzyloxy and phenyl 2-iodobenzoate moieties. The integration of these signals would confirm the number of protons in each chemical environment, and their splitting patterns (singlets, doublets, triplets, etc.) would provide information about neighboring protons. For instance, the benzylic protons (O-CH₂-Ph) would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.

Carbon-13 NMR Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 4-(Benzyloxy)phenyl 2-iodobenzoate would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, carbonyl), and techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry Techniques

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of this compound with a high degree of accuracy. This information would allow for the unambiguous determination of its molecular formula, C₂₀H₁₅IO₃. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the ether linkage (C-O-C), and the aromatic rings (C=C and C-H stretching and bending vibrations).

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

In the absence of a crystal structure for this compound, the analysis of related compounds can provide valuable insights into the expected molecular geometry and intermolecular interactions. For example, studies on other phenyl 2-iodobenzoates reveal information about the dihedral angles between the aromatic rings and the nature of non-covalent interactions, such as halogen bonding, which could be relevant to the solid-state packing of the title compound.

Theoretical and Computational Investigations

Mechanistic Hypotheses and Reaction Pathway Predictions

While dedicated mechanistic studies for 4-(benzyloxy)phenyl 2-iodobenzoate (B1229623) are sparse, computational chemistry offers powerful tools to predict reaction pathways. For instance, in reactions involving hypervalent iodine reagents, which share the feature of an iodine atom in a positive oxidation state, Density Functional Theory (DFT) calculations have been instrumental. Such studies have elucidated that the rate-limiting steps can involve rearrangements like a hypervalent twist, which is a coordinated movement of ligands to achieve a more stable electronic configuration for the iodine center uab.cat.

In the context of ester cleavage or formation, computational models can predict whether a reaction will proceed through, for example, a nucleophilic acyl substitution, and can calculate the activation barriers for competing pathways. For related compounds, it has been shown that the presence of an ortho-iodo substituent can influence reaction mechanisms, for example, by enabling oxidative addition in palladium-catalyzed cross-coupling reactions nih.gov. The benzyloxy group, on the other hand, can be a site for C-H bond activation or can influence the electronic properties of the phenyl ring to which it is attached nih.gov.

For a molecule like 4-(benzyloxy)phenyl 2-iodobenzoate, mechanistic hypotheses for its reactions, such as hydrolysis, transesterification, or cross-coupling reactions at the C-I bond, would involve computational modeling of potential transition states and intermediates to determine the most energetically favorable pathway.

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods like Density Functional Theory (DFT) and Natural Bonding Orbital (NBO) analysis are pivotal in elucidating these characteristics.

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. rsc.org It allows for the optimization of the molecular geometry and the calculation of various electronic properties. A study on a structurally related chalcone (B49325), (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one, using the B3LYP/6-311G(d,p) level of theory, provides a good model for the type of insights DFT can offer for the benzyloxyphenyl moiety researchgate.net.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For the related chalcone, the HOMO was found to be delocalized over the benzyloxy and phenyl rings, while the LUMO was located on the chlorophenylpropenone part of the molecule researchgate.net. This suggests that for this compound, the HOMO would likely be centered on the electron-rich benzyloxy-substituted phenyl ring, and the LUMO could be influenced by the electron-withdrawing 2-iodobenzoate group.

Table 1: Calculated Electronic Properties of a Related Benzyloxyphenyl Derivative researchgate.net

ParameterValue
HOMO Energy-6.21 eV
LUMO Energy-2.03 eV
HOMO-LUMO Gap4.18 eV

Data obtained for (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one.

Natural Bonding Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and charge transfer interactions. who.intmdpi.com It quantifies the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is estimated using second-order perturbation theory.

In the case of the related benzyloxyphenyl chalcone, NBO analysis revealed significant intramolecular charge transfer interactions that contribute to its stability researchgate.net. For this compound, NBO analysis would be expected to show strong delocalization from the oxygen lone pairs of the ether and ester groups into the aromatic rings. Furthermore, it would quantify the polarization of the C-I bond and any donor-acceptor interactions between the two aromatic rings.

Table 2: Selected NBO Analysis Results for a Related Benzyloxyphenyl Derivative researchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(2) O-atom of etherπ(C-C) of phenyl ring5.8
π(C=C) of propenoneπ(C=O) of propenone20.1

E(2) represents the stabilization energy of the charge transfer. Data for (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one.

Bonding Analysis and Intermolecular Interactions

Beyond the electronic structure, understanding the nature of chemical bonds and the non-covalent interactions that govern molecular recognition and self-assembly is crucial.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. luisrdomingo.comnih.gov By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds, halogen bonds).

For this compound, QTAIM would be particularly insightful for characterizing the C-I bond, which is expected to have a significant covalent character but also be highly polarizable. Moreover, QTAIM is an excellent tool for identifying and quantifying potential intermolecular halogen bonds involving the iodine atom, which can act as a halogen bond donor nih.govacs.org. Studies on other iodinated organic molecules have used QTAIM to confirm the presence of halogen bonds and estimate their strength nih.govcsic.es.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of space. jussieu.fr It provides a visual representation of core electrons, covalent bonds, and lone pairs. The Localized Orbital Locator (LOL) offers a similar perspective, indicating regions where the kinetic energy of electrons is lower than that of a uniform electron gas, which is characteristic of localized orbitals.

For a molecule with multiple functional groups like this compound, ELF and LOL analyses would provide a clear depiction of its chemical features. High ELF/LOL values would be expected in the regions of the C-C and C-H bonds of the phenyl rings, the C-O bonds of the ether and ester, and around the oxygen atoms corresponding to their lone pairs. The region of the C-I bond would also be clearly visualized, providing qualitative information about its covalent nature. The application of these methods to the related benzyloxyphenyl chalcone has successfully visualized these features researchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in this compound is not static; the molecule possesses several rotatable bonds that give rise to a complex conformational landscape. Understanding this landscape is crucial, as the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets.

Conformational Analysis:

Computational studies on the parent molecule, phenyl benzoate (B1203000), using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), provide a foundational understanding. researchgate.net These studies show that the potential energy surface for rotation around the ester bonds is relatively flat, indicating significant flexibility. For substituted phenylbenzoates, the most stable conformation is typically an extended, somewhat planar structure that maximizes electronic conjugation between the aromatic rings and the ester group. tandfonline.com However, rotations of less than 20 degrees around the key C-O bonds often require minimal energy (less than 10 kJ/mol), highlighting the molecule's dynamic nature. tandfonline.com

The primary rotatable bonds in this compound are:

τ1 (C(aryl)-C(ester)) : Torsion around the bond connecting the 2-iodophenyl ring to the carbonyl carbon.

τ2 (O=C-O-C(aryl)) : Torsion around the ester C-O bond.

τ3 (C-O-CH₂-Ph) : Torsion around the ether oxygen and the methylene (B1212753) carbon of the benzyl (B1604629) group.

τ4 (O-CH₂-Ph) : Torsion around the methylene carbon and the benzyl ring.

The presence of the bulky iodine atom at the ortho position of the benzoate ring introduces steric hindrance, which likely influences the preferred orientation (τ1) of this ring relative to the carbonyl plane. Similarly, the flexible benzyloxy group adds multiple low-energy conformations.

Table 1: Predicted Stable Conformations and Torsional Angles for this compound based on Analogous Structures

Dihedral AngleDescriptionPredicted Angle (degrees)Energy Barrier (kJ/mol)Reference for Analogy
τ1 (C-C(O))2-Iodophenyl to Carbonyl~30-50Low-Medium rsc.org
τ2 (C-O)Ester Linkage~0 or ~180 (trans/cis)Low researchgate.nettandfonline.com
τ3 (O-CH₂)Ether Linkage~180 (anti-periplanar)Low rsc.org
τ4 (CH₂-Ph)Benzyl Rotation~90 (perpendicular)Very Low rsc.org

Note: This table is predictive and based on computational studies of structurally related molecules. The actual values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations:

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the accessible conformational space at a given temperature, revealing the flexibility and intermolecular interactions of this compound in different environments (e.g., in a solvent or in a condensed phase). nih.gov

An MD simulation would typically involve:

Placing the molecule in a simulation box, often with explicit solvent molecules.

Applying a force field (a set of parameters describing the potential energy of the system).

Simulating atomic motion over a timescale of nanoseconds to microseconds.

Analysis of the MD trajectory can yield valuable information. researchgate.net For instance, the Root Mean Square Deviation (RMSD) can track the stability of the molecule's conformation over time, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. researchgate.net For this compound, the terminal benzyl ring and the rotatable ester linkage would be expected to show higher RMSF values. acs.org

Table 2: Illustrative Data Obtainable from a Molecular Dynamics Simulation

Analysis MetricDescriptionPredicted Finding for this compound
RMSD Measures the average deviation of atomic positions from a reference structure over time.Would likely show initial fluctuation followed by stabilization around a low-energy conformation.
RMSF Measures the fluctuation of individual atoms around their average position.High fluctuations expected for the benzyloxy group and the two phenyl rings, indicating flexibility.
Radius of Gyration (Rg) Indicates the compactness of the molecule.Fluctuations in Rg would correspond to transitions between extended and more folded conformations.
SASA Solvent Accessible Surface Area; measures the area of the molecule exposed to the solvent.Would change depending on the conformational state, impacting solubility and intermolecular interactions.

Note: This table illustrates the type of data generated from MD simulations. The specific values are hypothetical.

Reactivity Descriptors and Predictive Modeling

Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule. By calculating various electronic properties, known as reactivity descriptors, it is possible to identify the most likely sites for chemical reactions and to model how the molecule will behave under different conditions. These descriptors are typically derived from Density Functional Theory (DFT) calculations. arxiv.org

For this compound, the primary sites of interest for reactivity are the carbon-iodine (C-I) bond, which is a common handle in cross-coupling reactions, and the electrophilic carbonyl carbon of the ester group.

Global Reactivity Descriptors:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small gap generally implies higher reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting reactivity in polar reactions. nih.gov

Local Reactivity Descriptors:

These descriptors identify the most reactive sites within a molecule.

Atomic Charges: The distribution of electron density across the molecule. The carbonyl carbon is expected to carry a significant partial positive charge, making it a site for nucleophilic attack. The carbon atom bonded to iodine is also an electrophilic center.

Fukui Functions: These functions indicate the change in electron density at a specific site when the total number of electrons is changed. The Fukui function f+ highlights sites susceptible to nucleophilic attack, while f- indicates sites prone to electrophilic attack. For this compound, the carbonyl carbon and the C-I carbon would be regions of interest.

Molecular Electrostatic Potential (MEP): A visual map of the electrostatic potential on the electron density surface. It clearly shows electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. acs.org

Predictive Modeling:

The calculated reactivity descriptors can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. For instance, one could model the reaction rate of a Suzuki or Heck coupling involving the C-I bond. By calculating descriptors for a series of related aryl iodides and correlating them with experimental reaction yields or rates, a predictive model can be developed. arxiv.org Such models are invaluable in synthetic chemistry for optimizing reaction conditions and selecting substrates. The reactivity of aryl halides in such reactions is complex, influenced not only by the C-I bond strength but also by the stability of catalytic intermediates. researchgate.net Computational models can help untangle these contributing factors.

Table 3: Key Reactivity Descriptors and Their Significance for this compound

DescriptorTypePredicted Site of InterestSignificance
HOMO-LUMO Gap GlobalEntire MoleculeIndicates overall kinetic stability and reactivity.
Electrophilicity Index (ω) GlobalEntire MoleculeMeasures the capacity to act as an electrophile.
Partial Atomic Charge LocalCarbonyl Carbon, C-I CarbonIdentifies electrophilic centers for nucleophilic attack or oxidative addition.
Fukui Function (f+) LocalCarbonyl Carbon, C-I CarbonQuantifies the susceptibility of specific atoms to nucleophilic attack.
Bond Dissociation Energy LocalC-I BondPredicts the ease of homolytic cleavage, relevant for certain radical or catalytic cycles.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis and application of 4-(Benzyloxy)phenyl 2-iodobenzoate (B1229623) and related structures are poised for significant advancement through the adoption of flow chemistry and automated synthesis platforms. While specific reports on the flow synthesis of 4-(Benzyloxy)phenyl 2-iodobenzoate are not yet prevalent, the principles of this technology offer clear advantages for its production and subsequent reactions.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, provides superior control over reaction parameters such as temperature, pressure, and mixing. This precise control is particularly beneficial for managing exothermic reactions and handling hazardous reagents or unstable intermediates that can arise during the synthesis of substituted biaryl compounds. For instance, the generation of reactive organometallic species for cross-coupling reactions, a key application for aryl iodides like this compound, can be made safer and more efficient in a flow system. beilstein-journals.org

Automated synthesis systems, often coupled with flow reactors, can accelerate the discovery and optimization of reactions involving this compound. These platforms enable high-throughput screening of reaction conditions, catalysts, and substrates. Researchers have successfully used automated systems for Negishi coupling and other transformations to create libraries of C(sp³)-enriched drug-like molecules. nih.gov Adopting such automated workflows for reactions involving this compound could rapidly identify optimal conditions for its conversion into more complex target molecules, significantly reducing development time. nih.gov The use of greener solvents like 2-MeTHF in flow-based Negishi cross-couplings further aligns these modern synthetic methods with the principles of sustainable chemistry. beilstein-journals.org

Development of Asymmetric Transformations

The structural motifs within this compound—specifically the 2-iodobenzoate and benzyloxy-substituted phenyl groups—are valuable components in the field of asymmetric synthesis, which focuses on creating specific chiral isomers of molecules.

While direct asymmetric transformations using this compound as a substrate are an area for future development, its constituent parts are instrumental in established asymmetric reactions. For example, derivatives of 2-iodobenzoate, such as tert-butyl o-iodoperbenzoate, are key reagents in the copper-catalyzed Kharasch-Sosnovsky reaction. This reaction achieves the asymmetric allylic oxidation of olefins to produce chiral allylic esters with high yields and enantioselectivity. nih.govias.ac.in The development of new chiral oxazoline-based ligands has been shown to be effective in this transformation, suggesting a pathway for designing novel catalysts that could potentially engage with substrates like this compound in other contexts. nih.gov

Furthermore, the benzoyloxy group is a key feature in substrates for phase-transfer-catalyzed asymmetric alkylation of β-keto esters. Using N-spiro chiral quaternary ammonium (B1175870) salts as catalysts, researchers have achieved highly enantioselective alkylations, providing access to congested 2,3-dihydroxycarboxylic acid esters, which are important chiral building blocks. nih.gov Future research may focus on designing chiral catalysts, such as novel N-heterocyclic carbenes or bifunctional phosphines, that can directly induce asymmetry in cross-coupling reactions involving this compound, opening new avenues for the efficient synthesis of complex, enantiomerically pure molecules. researchgate.netacs.org

Advanced Materials Science Applications (e.g., liquid crystals with related moieties)

In materials science, the rigid, rod-like (calamitic) structure inherent to molecules containing phenyl benzoate (B1203000) and benzyloxy moieties is of significant interest for the development of liquid crystals (LCs). nih.govtubitak.gov.tr These materials, which exhibit phases between conventional liquid and solid states, are fundamental to display technologies and advanced optical devices. tubitak.gov.trresearchgate.net

The molecular architecture of compounds like this compound provides a core scaffold that can be chemically modified to tune mesomorphic properties. The design of new LCs often involves altering terminal groups and linking units to control the formation of specific mesophases, such as the nematic (N) and smectic (Sm) phases. tubitak.gov.tracs.org

A closely related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) , exemplifies this principle. BDBB is a calamitic molecule with three aromatic rings linked by ester groups, featuring a terminal benzyloxy group on one end and a long dodecyloxy chain on the other. tubitak.gov.tr Detailed characterization of BDBB has shown that it exhibits enantiotropic nematic (N) and tilted smectic C (SmC) phases, demonstrating how the combination of a benzyloxy moiety and a flexible alkyl chain can induce stable and useful liquid crystalline behavior. tubitak.gov.trresearchgate.net The specific transition temperatures and the types of mesophases are critical parameters for material applications and are determined using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). tubitak.gov.tr

The study of such compounds contributes to a deeper understanding of structure-property relationships in liquid crystal design, paving the way for new materials with tailored optical and electronic properties. researchgate.nettandfonline.com

Table 1: Mesomorphic Properties of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) This interactive table summarizes the phase transition data for the liquid crystal BDBB, as determined by DSC.

TransitionTemperature (K)Enthalpy (ΔH, J/g)Mesophase Type
Crystal (Cr) → Smectic C (SmC)400.9102.3Smectic C
Smectic C (SmC) → Nematic (N)448.91.1Nematic
Nematic (N) → Isotropic (Iso)488.51.4Isotropic Liquid
Data sourced from research by Cakar et al. (2021). tubitak.gov.tr

Isotopic Labeling for Mechanistic Insights (e.g., Deuteration)

Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms, and it represents a key future research direction for reactions involving this compound. By replacing an atom with its isotope (e.g., hydrogen with deuterium), chemists can trace the pathways of atoms and identify which bonds are broken and formed during a reaction. numberanalytics.comnih.gov

A primary application for this compound is in palladium-catalyzed cross-coupling reactions, which are used to form new carbon-carbon bonds. The mechanisms of these reactions, particularly steps involving C-H activation, can be intricate. Recent studies have demonstrated the use of palladium catalysts for the late-stage deuteration of arenes using deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govacs.org This methodology could be applied to this compound to probe the mechanism of a potential intramolecular biaryl coupling reaction. By selectively deuterating positions on either the phenyl or the benzoate ring, it would be possible to determine the regioselectivity and reversibility of the C-H activation step, providing crucial mechanistic insights. nih.gov

Mechanistic studies using isotopic labeling have been pivotal in understanding radical-based reactions and excited-state palladium catalysis. researchgate.netnih.gov For example, labeling experiments can help distinguish between different potential pathways, such as radical-polar crossover mechanisms. researchgate.net Applying these techniques to transformations of this compound would not only deepen the fundamental understanding of its reactivity but also guide the development of more efficient and selective synthetic methods.

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